molecular formula C6H15NO2 B6237170 [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine CAS No. 1173831-07-6

[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine

Cat. No.: B6237170
CAS No.: 1173831-07-6
M. Wt: 133.19 g/mol
InChI Key: ZJPPXYURVIFMMF-ZCFIWIBFSA-N
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Description

[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is an organic compound with the molecular formula C6H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine typically involves the reaction of ®-glycidol with dimethylamine. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as methanol or ethanol. The reaction can be represented as follows:

(R)-Glycidol+DimethylamineThis compound\text{(R)-Glycidol} + \text{Dimethylamine} \rightarrow \text{this compound} (R)-Glycidol+Dimethylamine→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems.

Medicine

This compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutics with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its reactivity and versatility make it a valuable component in the synthesis of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxy-3-methoxypropyl]dimethylamine: The enantiomer of [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine, with similar chemical properties but different biological activity.

    2-hydroxy-3-methoxypropylamine: A related compound lacking the dimethylamine group, with different reactivity and applications.

    3-methoxypropylamine: A simpler analogue with a similar backbone but lacking the hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and methoxy groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

1173831-07-6

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2R)-1-(dimethylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

ZJPPXYURVIFMMF-ZCFIWIBFSA-N

Isomeric SMILES

CN(C)C[C@H](COC)O

Canonical SMILES

CN(C)CC(COC)O

Purity

95

Origin of Product

United States

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